benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with hydroxyl and difluoromethyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluoromethyl Groups: The difluoromethyl groups are introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Esterification: The final step involves esterification with benzyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl groups to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl or difluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted pyrrolidines.
Scientific Research Applications
Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate: Unique due to the presence of both hydroxyl and difluoromethyl groups.
Benzyl (4S)-3-hydroxy-4-pyrrolidinecarboxylate: Lacks the difluoromethyl groups.
Benzyl (4S)-3,3-difluoro-4-methoxypyrrolidine-1-carboxylate: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
The combination of hydroxyl and difluoromethyl groups in this compound imparts unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
benzyl (4S)-3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3/c13-12(14)8-15(6-10(12)16)11(17)18-7-9-4-2-1-3-5-9/h1-5,10,16H,6-8H2/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXSQDYMDGAHLV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(CN1C(=O)OCC2=CC=CC=C2)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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